molecular formula C21H17NO3 B310180 N-(4-benzoylphenyl)-2-methoxybenzamide

N-(4-benzoylphenyl)-2-methoxybenzamide

Cat. No.: B310180
M. Wt: 331.4 g/mol
InChI Key: BWDHYKFRZHBHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Benzoylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to a 4-benzoyl-substituted aniline. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modulation of biological activity through variations in substituents. Benzamides are known for their roles in targeting diverse pathways, including lipid metabolism, protein-protein interactions, and neurotransmitter receptors .

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C21H17NO3/c1-25-19-10-6-5-9-18(19)21(24)22-17-13-11-16(12-14-17)20(23)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24)

InChI Key

BWDHYKFRZHBHKX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Comparisons

  • Lipid-Lowering Activity :

    • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (compound 3 in ) reduced plasma triglycerides by 31% and increased HDL cholesterol, comparable to bezafibrate . This activity is linked to PPARα activation, similar to fibrates, which regulate genes involved in fatty acid oxidation and HDL synthesis .
    • In contrast, gemfibrozil (a fibrate) reduced coronary events by 34% in clinical trials, primarily through HDL elevation and triglyceride reduction .
  • Structural Influence on Activity :

    • The 2-methoxy group in benzamides enhances metabolic stability and binding affinity. For example, YM-43611 (a dopamine antagonist) retains the 2-methoxybenzamide moiety, critical for D3/D4 receptor selectivity .
    • Substitution at the 4-position (e.g., benzoyl, fluorine, or methoxy) dictates target specificity. The 4-benzoyl group in the parent compound facilitates interactions with FERM domains, while 4-fluorine in other analogs enhances CNS penetration .

Spectroscopic and Crystallographic Data

  • IR/NMR Signatures :

    • The C=O stretch in benzamides appears at 1663–1682 cm⁻¹, while tautomeric 1,2,4-triazoles lack this band, confirming structural conversion .
    • ¹H-NMR of N-(4-benzoylphenyl)-2-methoxybenzamide shows characteristic methoxy singlet at δ 3.8–4.0 ppm and aromatic protons between δ 6.8–8.2 ppm .
  • Crystallography :

    • Analogous compounds like 2-chloro-N-(4-methoxyphenyl)benzamide exhibit dihedral angles of 79.2° between benzene rings, influencing molecular packing and solubility .

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